tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate
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Overview
Description
tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate typically involves multiple steps. One common method includes the reaction of a benzo[e][1,3]oxazine derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications for large-scale reactions and purification processes could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
What sets tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate apart from similar compounds is its specific spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1260897-81-1 |
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Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-(4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-6-yl)carbamate |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)19-11-4-5-13-12(10-11)14(21)20-17(23-13)6-8-18-9-7-17/h4-5,10,18H,6-9H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
JFQYUVCXKPKBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O |
Origin of Product |
United States |
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